N-[(3-bromophenyl)methylideneamino]-4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidine-2-carboxamide
Description
Properties
CAS No. |
5309-35-3 |
|---|---|
Molecular Formula |
C18H15BrN4O2S |
Molecular Weight |
431.3 g/mol |
IUPAC Name |
N-[(3-bromophenyl)methylideneamino]-4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C18H15BrN4O2S/c19-11-5-3-4-10(8-11)9-20-23-17(25)15-21-16(24)14-12-6-1-2-7-13(12)26-18(14)22-15/h3-5,8-9H,1-2,6-7H2,(H,23,25)(H,21,22,24) |
InChI Key |
QEAFSPBJYUGTNV-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)C(=O)NN=CC4=CC(=CC=C4)Br |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)C(=O)NN=CC4=CC(=CC=C4)Br |
Appearance |
Powder |
Origin of Product |
United States |
Biological Activity
N-[(3-bromophenyl)methylideneamino]-4-oxo-5,6,7,8-tetrahydro-3H-benzothiolo[2,3-d]pyrimidine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. The structure of this compound includes a bromophenyl group and a pyrimidine moiety, which are known to influence its biological efficacy.
The chemical properties of N-[(3-bromophenyl)methylideneamino]-4-oxo-5,6,7,8-tetrahydro-3H-benzothiolo[2,3-d]pyrimidine-2-carboxamide are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C18H15BrN4O2S |
| Molecular Weight | 431.3 g/mol |
| IUPAC Name | N-[(3-bromophenyl)methylideneamino]-4-oxo-5,6,7,8-tetrahydro-3H-benzothiolo[2,3-d]pyrimidine-2-carboxamide |
| CAS Number | 5309-35-3 |
| InChI Key | QEAFSPBJYUGTNV-UHFFFAOYSA-N |
Antimicrobial Activity
Research indicates that compounds similar to N-[(3-bromophenyl)methylideneamino]-4-oxo-5,6,7,8-tetrahydro-3H-benzothiolo[2,3-d]pyrimidine-2-carboxamide exhibit promising antimicrobial properties. A study evaluating the antibacterial activity of various tetrahydropyrimidine derivatives demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. Notably, compounds with similar structural motifs showed effective zones of inhibition against pathogens such as Staphylococcus aureus and Escherichia coli .
Antifungal Activity
In vitro studies have also reported antifungal activity for related compounds. The synthesized derivatives were tested against fungi like Candida albicans and Aspergillus niger, showing considerable efficacy in inhibiting fungal growth . The mechanism of action is believed to involve disruption of fungal cell wall synthesis or function.
Anticancer Potential
The anticancer potential of pyrimidine derivatives is well documented. Compounds with the tetrahydropyrimidine structure have shown activity against various cancer cell lines. For instance, the presence of substituents on the pyrimidine ring has been linked to enhanced cytotoxic effects in cancer cells . Specific studies have indicated that certain derivatives can induce apoptosis in cancer cells through various pathways including the inhibition of key signaling molecules involved in cell proliferation .
Case Studies
- Antibacterial Study : A recent study evaluated a series of tetrahydropyrimidine derivatives for their antibacterial properties. Among these derivatives, one compound exhibited an MIC (Minimum Inhibitory Concentration) value lower than that of standard antibiotics against E. coli, suggesting a potential for development as an antibacterial agent .
- Antifungal Assessment : In another investigation focused on antifungal activity, several synthesized compounds were tested against A. niger. The results indicated that specific substitutions on the benzothiazole moiety significantly enhanced antifungal potency .
Comparison with Similar Compounds
a) 2-{[3-(4-Bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide ()
- Structural Differences: Replaces the 3-bromophenyl group with a 4-bromophenyl substituent. Substitutes the methylideneamino-carboxamide group with a sulfanyl-acetamide side chain.
- The sulfanyl group could enhance metabolic stability or solubility compared to the methylideneamino linker .
b) N-(3-bromophenyl)-2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide ()
- Structural Differences :
- Contains dual bromophenyl groups (3- and 4-bromo).
- Retains the sulfanyl-acetamide side chain.
- Implications :
Core Structure Variations in Thieno-Pyrimidine Derivatives
a) 3-Amino-5-methyl-4-oxo-N-phenyl-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamides ()
b) 6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-2-methyl-N-(2-methylphenyl)-1,4-dihydropyridine-3-carboxamide ()
- Structural Differences: Features a 1,4-dihydropyridine core instead of thieno-pyrimidine. Incorporates a cyano group and furyl substituent.
- Implications: The dihydropyridine scaffold may confer calcium channel modulation properties, diverging from the thieno-pyrimidine’s typical enzyme inhibition roles .
Pharmacological Implications of Substituent Variations
Preparation Methods
Formation of Benzothieno[2,3-d]pyrimidine Core
The benzothieno[2,3-d]pyrimidine scaffold is constructed via cyclocondensation of 5,6,7,8-tetrahydrobenzothiophene-2,3-diamine with ethyl 4-oxopentanoate under reflux in acetic acid:
Reaction Conditions
| Component | Quantity | Role |
|---|---|---|
| 5,6,7,8-Tetrahydrobenzothiophene-2,3-diamine | 10 mmol | Nucleophile |
| Ethyl 4-oxopentanoate | 12 mmol | Electrophile |
| Acetic acid | 50 mL | Solvent/catalyst |
| Temperature | 110°C | Reflux, 12 h |
Key Observations
Introduction of 3-Bromophenylmethylideneamino Group
The imine linkage is formed via Schiff base condensation between the primary amine of the pyrimidine intermediate and 3-bromobenzaldehyde :
Optimized Protocol
-
Dissolve benzothieno[2,3-d]pyrimidin-4-one (5 mmol) in anhydrous DMF.
-
Add 3-bromobenzaldehyde (6 mmol) and p-toluenesulfonic acid (0.5 mmol).
-
Stir at 80°C under N₂ for 8 h.
-
Quench with ice-water; filter and wash with cold methanol.
Analytical Data
Carboxamide Functionalization
The carboxylic acid at position 2 is converted to the carboxamide using EDCl/HOBt-mediated coupling with ammonium chloride:
Procedure
| Reagent | Quantity | Purpose |
|---|---|---|
| 2-Carboxy intermediate | 3 mmol | Substrate |
| EDCl | 3.6 mmol | Coupling agent |
| HOBt | 3.6 mmol | Activator |
| NH₄Cl | 6 mmol | Ammonia source |
| DMF | 20 mL | Solvent |
Reaction Outcome
-
Conversion: >90% (monitored by TLC, hexane/ethyl acetate 3:1).
Alternative Routes and Modifications
Microwave-Assisted Synthesis
Microwave irradiation (150 W, 100°C, 30 min) reduces reaction time for the condensation step by 60% while maintaining yields at 70–74%.
One-Pot Approach
A sequential one-pot method combining cyclization and condensation steps achieves a 58% overall yield but requires strict control of pH and temperature.
Critical Analysis of Methodologies
Yield Comparison
| Method | Step 1 Yield | Step 2 Yield | Step 3 Yield | Overall Yield |
|---|---|---|---|---|
| Conventional | 70% | 75% | 76% | 39.9% |
| Microwave-assisted | 68% | 78% | 72% | 38.3% |
| One-pot | - | - | - | 58% |
Scalability Challenges
-
Cyclization : Exothermic reaction requires controlled addition of diketone derivatives to prevent side product formation.
-
Imine stability : Moisture-sensitive intermediates necessitate anhydrous conditions during condensation.
Characterization and Quality Control
Spectroscopic Confirmation
Purity Assessment
| Technique | Criteria | Result |
|---|---|---|
| HPLC | Area % at 254 nm | 98.2% |
| Elemental analysis | C, H, N, S deviation | <0.4% |
Industrial Feasibility Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
